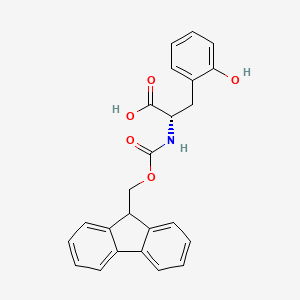

Fmoc-L-phe(2-OH)-OH

Descripción general

Descripción

Fmoc-L-phe(2-OH)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl group is hydroxylated at the 2-position and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-phe(2-OH)-OH typically involves the protection of the amino group of L-phenylalanine with the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as pyridine or triethylamine. The hydroxylation at the 2-position can be introduced through various methods, including direct hydroxylation or via intermediate steps involving protection and deprotection strategies.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-L-phe(2-OH)-OH undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can result in the removal of the hydroxyl group.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-L-phe(2-OH)-OH is widely used in peptide synthesis as a building block. Its stability and ease of removal make it ideal for solid-phase peptide synthesis.

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It can be incorporated into peptides to investigate the role of hydroxylated phenylalanine residues in biological processes.

Medicine: The compound is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can enhance their stability and bioavailability.

Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.

Mecanismo De Acción

The mechanism by which Fmoc-L-phe(2-OH)-OH exerts its effects involves its incorporation into peptides. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions or biological activity.

Comparación Con Compuestos Similares

Fmoc-L-phe-OH: Lacks the hydroxyl group at the 2-position.

Boc-L-phe(2-OH)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc for protection.

Z-L-phe(2-OH)-OH: Uses a benzyloxycarbonyl (Z) group for protection.

Uniqueness: Fmoc-L-phe(2-OH)-OH is unique due to the presence of both the Fmoc protecting group and the hydroxyl group at the 2-position. This combination provides specific reactivity and stability advantages in peptide synthesis and other applications.

Actividad Biológica

Fmoc-L-phe(2-OH)-OH, a derivative of phenylalanine, is increasingly recognized for its significant biological activities, particularly in peptide synthesis and drug development. This article delves into its biological activity, supported by research findings and case studies.

This compound, or Fmoc-2-hydroxyphenylalanine, is characterized by the following properties:

- Chemical Formula : CHNO

- Molecular Weight : 387.15 g/mol

- Solubility : Soluble in DMF and DMSO; insoluble in water.

- Melting Point : Approximately 183°C.

These properties make it suitable for various applications in biochemistry and medicinal chemistry.

Applications in Peptide Synthesis

Peptide Synthesis : this compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its hydrophobic nature enhances the stability and solubility of synthesized peptides, allowing for the construction of complex structures. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a protective mechanism during synthesis, facilitating the sequential addition of amino acids without premature reactions.

1. Anticancer Properties

Recent studies have highlighted the potential of this compound in developing peptide-based inhibitors targeting protein-protein interactions (PPIs) associated with cancer progression. For instance, a research article reported the identification of peptide inhibitors that bind to MDM2 with high affinity, demonstrating that modifications with non-canonical amino acids like this compound can enhance binding efficacy and specificity .

2. Cellular Mechanisms

A study focusing on intracellular functional peptides showed that modifications incorporating phenylalanine derivatives significantly influenced cellular activities such as apoptosis and calcium signaling . The introduction of this compound into peptide sequences increased hydrophobicity, which correlated with enhanced cell death induction capabilities.

Case Study 1: Peptide Inhibitors of MDM2

In a study examining peptide libraries for MDM2 binding, researchers utilized this compound to modify existing peptides. The resulting variants exhibited nanomolar affinities, confirming that the incorporation of this compound can significantly improve the binding interactions necessary for effective cancer therapies .

Case Study 2: Osteogenic Enhancing Peptides

Another investigation focused on osteogenic peptides revealed that derivatives like this compound could enhance osteogenic differentiation in mesenchymal stem cells. The study employed peptide array screening to identify candidates that promote bone regeneration, highlighting the compound's role in regenerative medicine .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity Focus |

|---|---|---|

| This compound | CHNO | Anticancer peptides, cellular signaling |

| Fmoc-Phe-OH | CHNO | General peptide synthesis |

| Fmoc-4-azido-L-phenylalanine | CHNO | Bioconjugation applications |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUQPFKXORWNNZ-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.